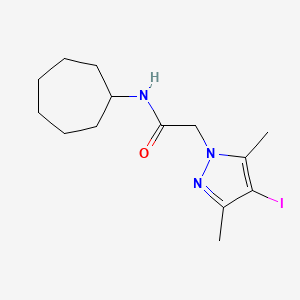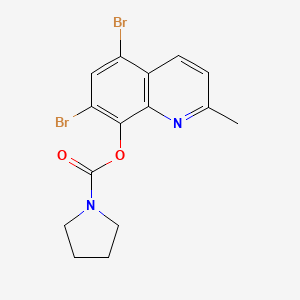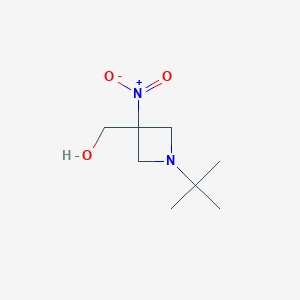
2(3H)-Oxazolone, 4,5-bis(4-methoxyphenyl)-3-(2-thienylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-BIS(4-METHOXYPHENYL)-3-(2-THIENYLMETHYL)-1,3-OXAZOL-2(3H)-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of methoxyphenyl and thienylmethyl groups attached to an oxazole ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 4,5-BIS(4-METHOXYPHENYL)-3-(2-THIENYLMETHYL)-1,3-OXAZOL-2(3H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 2-thiophenemethylamine, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for cost-effective manufacturing.
Chemical Reactions Analysis
4,5-BIS(4-METHOXYPHENYL)-3-(2-THIENYLMETHYL)-1,3-OXAZOL-2(3H)-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy and thienyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-BIS(4-METHOXYPHENYL)-3-(2-THIENYLMETHYL)-1,3-OXAZOL-2(3H)-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-BIS(4-METHOXYPHENYL)-3-(2-THIENYLMETHYL)-1,3-OXAZOL-2(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4,5-BIS(4-METHOXYPHENYL)-3-(2-THIENYLMETHYL)-1,3-OXAZOL-2(3H)-ONE can be compared with other similar compounds, such as:
4,5-BIS(4-METHOXYPHENYL)-2-(2-THIENYL)THIAZOLE: This compound has a thiazole ring instead of an oxazole ring, leading to different chemical properties and applications.
4,5-BIS(4-METHOXYPHENYL)-3-(2-FURANYLMETHYL)-1,3-OXAZOL-2(3H)-ONE:
The uniqueness of 4,5-BIS(4-METHOXYPHENYL)-3-(2-THIENYLMETHYL)-1,3-OXAZOL-2(3H)-ONE lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C22H19NO4S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4,5-bis(4-methoxyphenyl)-3-(thiophen-2-ylmethyl)-1,3-oxazol-2-one |
InChI |
InChI=1S/C22H19NO4S/c1-25-17-9-5-15(6-10-17)20-21(16-7-11-18(26-2)12-8-16)27-22(24)23(20)14-19-4-3-13-28-19/h3-13H,14H2,1-2H3 |
InChI Key |
JLOUBFMIYXATCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC(=O)N2CC3=CC=CS3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-Amino-2-[(4-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone](/img/structure/B11067301.png)
![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-methylacetamide](/img/structure/B11067303.png)
![(4-Chlorophenyl)(2-{[2-(dimethylamino)-1,3-benzothiazol-6-yl]oxy}-5-nitrophenyl)methanone](/img/structure/B11067304.png)
![N-(4-ethoxyphenyl)-2-[3-(3-fluorobenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11067306.png)



![9-[2-(2-fluorophenyl)ethyl]-N-(3-methylbutyl)-4-nitro-8,11-dioxo-2-oxa-9,12-diazatricyclo[13.3.1.1~3,7~]icosa-1(19),3(20),4,6,15,17-hexaene-13-carboxamide](/img/structure/B11067320.png)
![N'-[(4-bromophenyl)carbonyl]-4-[1-(4-bromophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carbohydrazide](/img/structure/B11067332.png)
![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}furan-2-carboxamide](/img/structure/B11067336.png)
![ethyl 4-[({(2Z)-2-[(2-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate](/img/structure/B11067348.png)
![4-[(E)-{2-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]benzene-1,3-diol](/img/structure/B11067349.png)
![2-amino-4,4-dimethyl-4a,10b-dihydro-4H,5H-thiopyrano[3,4-c]chromene-1-carbonitrile](/img/structure/B11067356.png)

